![molecular formula C13H16N2O B12605906 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- CAS No. 651314-65-7](/img/structure/B12605906.png)
1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[322]nonane, 3-(5-isoxazolylethynyl)- is a complex organic compound that features a bicyclic structure with an azabicyclo nonane core and an isoxazolylethynyl substituent
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the preparation of the azabicyclo[3.2.2]nonane core through a Schmidt or Beckmann reaction followed by catalytic reduction . The isoxazolylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an isoxazole derivative with an ethynyl group in the presence of a palladium catalyst . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is believed to result from its ability to inhibit key enzymes involved in the metabolic pathways of the parasites . The compound may also interact with cellular membranes, disrupting their integrity and function.
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- can be compared to other azabicyclo nonane derivatives, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.
3-Azabicyclo[3.3.1]nonane: Another related compound with a different ring fusion pattern, which affects its chemical properties and reactivity.
The uniqueness of 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- lies in its specific substitution pattern and the presence of the isoxazolylethynyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651314-65-7 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[3.2.2]nonan-3-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1(2-13-3-6-14-16-13)12-9-11-4-7-15(10-12)8-5-11/h3,6,11-12H,4-5,7-10H2 |
InChI Key |
VKOIBANHTSNQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC(C2)C#CC3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)
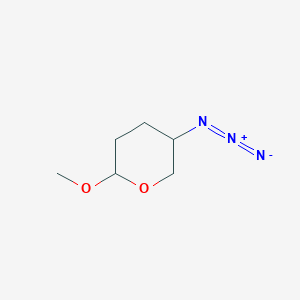
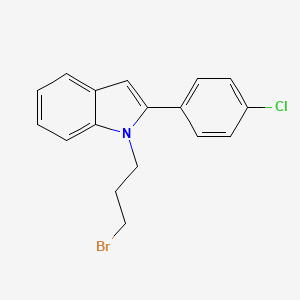
![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
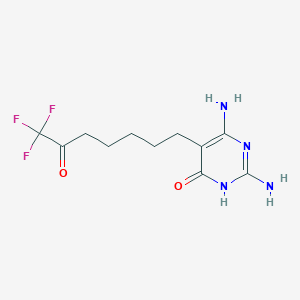
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
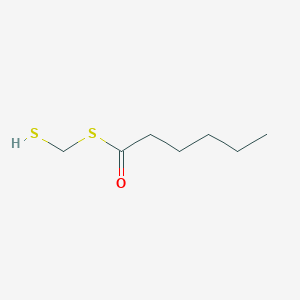
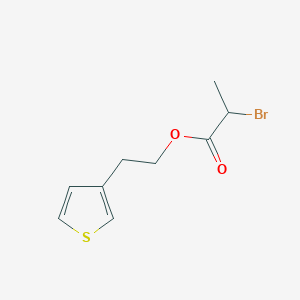
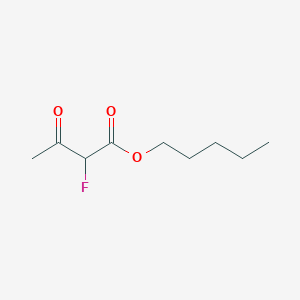
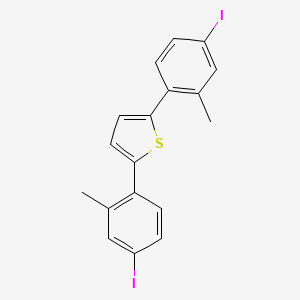
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
